2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide
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Overview
Description
2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide is a complex organic compound belonging to the class of 1,2,4-benzothiadiazine-1,1-dioxides. These compounds are known for their diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties .
Mechanism of Action
Target of Action
The compound 2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide is part of the 1,2,4-benzothiadiazine-1,1-dioxide class of compounds . These compounds have been reported to exhibit a wide range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators
Mode of Action
The mode of action of this compound is likely to be dependent on its specific targets. For instance, if it acts as an AMPA receptor modulator, it would interact with the AMPA receptors, influencing the flow of ions through the receptor and thereby modulating neuronal signaling .
Biochemical Pathways
The biochemical pathways affected by this compound would also depend on its specific targets. For example, if it acts as an antihypertensive, it might affect pathways related to blood pressure regulation .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. For example, if it acts as an anticancer agent, it might induce apoptosis in cancer cells or inhibit their proliferation .
Preparation Methods
The synthesis of 2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide involves several steps. One common method includes the reaction of anilines with chlorosulfonyl isocyanate, followed by cyclization of the N-chlorosulfonyl ureas . Another method involves the palladium-catalyzed cyclocarbonylation of o-aminobenzenesulfonamides . These methods are distinguished by their originality, simplicity, and the availability of starting materials and reagents at a low cost.
Chemical Reactions Analysis
2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thio group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Comparison with Similar Compounds
2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide is unique compared to other similar compounds due to its specific functional groups and pharmacological activities. Similar compounds include:
1,2,4-benzothiadiazine-1,1-dioxide derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities.
2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxides: These compounds are known for their antiviral activity and are synthesized using different methods.
Properties
IUPAC Name |
2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S2/c1-2-24-13-9-7-12(8-10-13)18-16(21)11-25-17-19-14-5-3-4-6-15(14)26(22,23)20-17/h3-10H,2,11H2,1H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGCXSFHNPLLDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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